molecular formula C27H23N3O4S2 B2524013 N-(5-acetyl-4-phenylthiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 361480-64-0

N-(5-acetyl-4-phenylthiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2524013
CAS RN: 361480-64-0
M. Wt: 517.62
InChI Key: IOGPABDXBZAGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H23N3O4S2 and its molecular weight is 517.62. The purity is usually 95%.
BenchChem offers high-quality N-(5-acetyl-4-phenylthiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-acetyl-4-phenylthiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been a subject of research due to its potential in various biological applications. For example, the synthesis of bioactive molecules incorporating similar structures, such as fluoro-substituted benzothiazoles and benzamide derivatives, has been explored for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, showing significant potency without harming normal cells (Ravichandiran et al., 2019).

Synthetic Methodologies and Characterization

New synthetic methods have been developed to create complex molecules featuring similar scaffolds, demonstrating the versatility of these compounds in chemical synthesis. For instance, a convenient synthetic method has been reported for the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the potential for exploring pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Antimalarial and COVID-19 Research

The exploration into antimalarial sulfonamides has also included computational calculations and molecular docking studies, showing promise for both antimalarial and COVID-19 applications (Fahim & Ismael, 2021).

Novel Manufacturing Routes and Potential Antipsychotic Agents

Research has not only focused on the biological applications but also on developing efficient manufacturing routes for novel anticonvulsants and investigating cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists for potential antipsychotic agents (Walker et al., 2010; Norman et al., 1996).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S2/c1-18(31)25-24(20-8-3-2-4-9-20)28-27(35-25)29-26(32)21-11-13-23(14-12-21)36(33,34)30-16-15-19-7-5-6-10-22(19)17-30/h2-14H,15-17H2,1H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGPABDXBZAGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.